molecular formula C10H9NO B8356612 (RS) 2-hydroxy-4-indanecarbonitrile

(RS) 2-hydroxy-4-indanecarbonitrile

Cat. No.: B8356612
M. Wt: 159.18 g/mol
InChI Key: IQDXRMWGBIMDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS) 2-hydroxy-4-indanecarbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

InChI

InChI=1S/C10H9NO/c11-6-8-3-1-2-7-4-9(12)5-10(7)8/h1-3,9,12H,4-5H2

InChI Key

IQDXRMWGBIMDLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

42 ml of a 1M solution of boran-tetrahydrofuran complex is cooled to 0° C., 3.7 ml of 2,3-dimethyl-2-butene in 20 ml of tetrahydrofuran is added and agitation is carried out for one hour 15 minutes at 0° C. 1.98 g of product obtained in Stage A in 20 ml of tetrahydrofuran is introduced at 0° C. over 40 minutes, with agitation for 1/4 hour at 0° C., and the temperature is allowed to rise to +14° C. over 3 hours. After cooling to 0° C., 5 ml of water is added drop by drop with agitation for 5 minutes, then 18 ml of 2N sodium hydroxide is introduced at +2° C., and the temperature is allowed to rise to +15° C. 18 ml of hydrogen peroxide at 30% is added slowly and the mixture is left under agitation for 17 hours. The reaction mixture is poured into 100 ml of water and 100 ml of isopropyl ether and decanted; the aqueous phase is extracted with isopropyl ether. The reunited organic phases are washed with water, dried and concentrated to dryness under reduced pressure. The residue is chromatographed on silica in a hexane-ethyl acetate mixture (6-4), and 0.15 g of expected product is obtained, and 1.15 g of impure product is obtained which is chromatographed again on silica in a hexane-ethyl acetate mixture (65-35) so as to obtain 0.74 g of expected product, M.p.=60° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
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Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.98 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
18 mL
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
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Reaction Step Seven

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